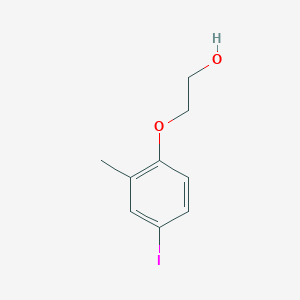

2-(4-Iodo-2-methyl-phenoxy)-ethanol

Description

The exact mass of the compound this compound is 277.98038 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodo-2-methylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUOWVSEZXFZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 4 Iodo 2 Methyl Phenoxy Ethanol and Analogues

C-O Ether Bond Formation Methodologies

The formation of the aryl ether linkage is a cornerstone of the synthesis of 2-(4-Iodo-2-methyl-phenoxy)-ethanol. This can be approached by creating the bond between a pre-functionalized phenol (B47542) and an ethanol (B145695) derivative. Two major strategies dominate this field: classical nucleophilic aromatic substitution and modern transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Routes utilizing Iodo-Substituted Phenols

The most established method for forming the ether bond in this context is the Williamson ether synthesis. wikipedia.org This reaction follows an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, the process involves the deprotonation of 4-iodo-2-methylphenol (B1580675) to form a phenoxide ion, which then acts as the nucleophile. This phenoxide attacks an electrophilic two-carbon synthon, typically a 2-haloethanol (like 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene (B1197577) oxide.

The generation of the nucleophilic phenoxide is critical and is typically achieved using a suitable base. francis-press.com The choice of base and solvent significantly impacts reaction efficiency. numberanalytics.comnumberanalytics.com Strong bases like sodium hydride (NaH) are effective for deprotonating the phenol, while weaker bases such as potassium carbonate (K₂CO₃) can also be used, often requiring more forcing conditions. francis-press.com Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. wikipedia.orgnumberanalytics.com

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield

| Base | Solvent | Typical Yield (%) |

|---|---|---|

| Sodium Hydride (NaH) | DMF | ~85 |

| Potassium tert-butoxide (KOtBu) | DMSO | ~90 |

| Sodium Hydroxide (NaOH) | Water | ~40 |

This interactive table illustrates how the selection of a strong base in a polar aprotic solvent generally leads to higher yields in Williamson ether synthesis, based on generalized findings. numberanalytics.com

The reaction is typically conducted at elevated temperatures, often between 50 and 100 °C, to ensure a reasonable reaction rate. wikipedia.org The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, especially in biphasic systems, by facilitating the transport of the phenoxide from an aqueous phase to an organic phase where the alkyl halide resides. utahtech.edu

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Synthesis

Transition metal catalysis offers powerful alternatives to the classical Williamson synthesis, often proceeding under milder conditions and with broader substrate scopes.

The Ullmann Condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.org In a traditional approach to synthesizing the target molecule, 4-iodo-2-methylphenol could be coupled with a 2-haloethanol in the presence of a stoichiometric amount of copper at high temperatures (often >200 °C). wikipedia.orgacs.org Modern modifications have led to the development of catalytic systems that operate under milder conditions. mdpi.com These improved methods often use a copper(I) salt, such as CuI, in combination with a ligand and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). mdpi.comarkat-usa.org The reactivity of the aryl halide follows the trend I > Br > Cl. mdpi.com

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a palladium-catalyzed route to aryl ethers. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide or triflate with an alcohol. For this synthesis, 1-bromo-4-iodo-2-methylbenzene could be coupled with ethylene glycol in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., a biarylphosphine), and a base. This method is particularly valuable for its functional group tolerance and typically milder reaction conditions compared to the Ullmann condensation. wikipedia.orgacsgcipr.org The choice of ligand is crucial and has been the subject of extensive development to improve catalyst activity and stability. nih.govresearchgate.net

Selective Iodination Techniques for Phenoxyethanol (B1677644) Frameworks

An alternative synthetic strategy involves first synthesizing an uniodinated precursor, such as 2-(2-methyl-phenoxy)-ethanol, and then introducing the iodine atom onto the aromatic ring. This approach relies on electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring.

The phenoxy group (-O-CH₂CH₂OH) and the methyl group (-CH₃) are both activating and ortho-, para-directing groups. fhsu.edu In 2-(2-methyl-phenoxy)-ethanol, the 2-position is occupied by the methyl group and the 1-position by the ether linkage. The strongest activation for electrophilic substitution is at the 4- and 6-positions (para and ortho to the ether group, respectively). Since the 6-position is sterically hindered by the adjacent ether linkage, electrophilic attack is strongly favored at the 4-position (para to the ether and meta to the methyl group).

Various iodinating reagents can be employed for this transformation. nih.gov

Molecular Iodine (I₂) : Often used with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or iodic acid) to generate the more electrophilic iodine species (I⁺). google.com

N-Iodosuccinimide (NIS) : A mild and effective source of electrophilic iodine, often used with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA). nih.gov

Iodine Monochloride (ICl) : A highly reactive and effective iodinating agent that can provide high yields of iodoarenes. nih.gov

Silver Salt/Iodine Systems : Combinations like Ag₂SO₄/I₂ can be used to generate electrophilic iodine and achieve selective iodination of substituted phenols and anisoles. nih.gov

The choice of reagent and reaction conditions (solvent, temperature) is critical for achieving high regioselectivity and avoiding side reactions like poly-iodination. mdpi.com

Introduction and Functionalization of the Methyl Group on the Aromatic Ring

The most direct method for introducing the 2-methyl group into the final product is to begin the synthesis with a starting material that already contains this feature. The use of 2-methylphenol (o-cresol) or its derivatives is the standard approach.

For instance, in the C-O ether bond formation route, the synthesis would commence with 4-iodo-2-methylphenol. This key intermediate can be prepared from 2-methylphenol via selective iodination. Alternatively, if the iodination step is planned for the end of the synthesis, the route would start with 2-methylphenol, which is reacted with a 2-haloethanol or ethylene oxide to form 2-(2-methyl-phenoxy)-ethanol, which is then subsequently iodinated. nih.gov

Direct functionalization of the methyl group on the phenoxyethanol framework is a less common and more complex strategy for this specific target. Such transformations would typically involve radical halogenation followed by substitution, which could compromise other functional groups in the molecule and are generally not as efficient as starting with the appropriately substituted phenol.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical consideration in the synthesis of this compound, as the aromatic ring has multiple positions available for substitution.

In routes starting with a substituted phenol : The regiochemistry is pre-determined by the selection of the starting material, 4-iodo-2-methylphenol. The primary challenge is then shifted to the efficient and regioselective synthesis of this precursor itself, typically by the controlled iodination of o-cresol.

In routes involving late-stage iodination : The regioselectivity is controlled during the electrophilic iodination of 2-(2-methyl-phenoxy)-ethanol. The combined directing effects of the ortho-methyl group and the strongly para-directing ether linkage guide the incoming iodine electrophile almost exclusively to the 4-position. The formation of other isomers is generally minimal under optimized conditions. When a carbonyl group is present ortho to a phenolic hydroxyl, it can form an intramolecular hydrogen bond, deactivating that hydroxyl and allowing alkylation to occur at a different free hydroxyl group, as seen in the selective methylation of 2,4-dihydroxyacetophenone. francis-press.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. ethz.ch The target molecule, this compound, is achiral and has no stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis. youtube.com However, if analogues with chiral centers were to be synthesized—for example, by using a substituted epoxide like propylene (B89431) oxide instead of ethylene oxide to generate a secondary alcohol in the side chain (e.g., 2-(4-iodo-2-methyl-phenoxy)-propan-1-ol)—then stereoselectivity would become a crucial aspect. In such cases, using an enantiomerically pure starting material or employing an asymmetric synthesis strategy would be necessary to control the absolute configuration of the new stereocenter. ethz.chyoutube.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing product yield, minimizing side reactions, and ensuring process efficiency. rsc.org For the synthesis of this compound, optimization focuses on the key C-O bond-forming step.

In the Williamson ether synthesis , key variables include the base, solvent, temperature, and reaction time. numberanalytics.com Increasing the temperature can accelerate the reaction but may also promote side reactions, such as elimination if a secondary alkyl halide is used. wikipedia.orgnumberanalytics.com The concentration of reactants also plays a role. numberanalytics.com Microwave-assisted heating has been shown to dramatically reduce reaction times and, in some cases, improve yields. numberanalytics.com

Table 2: Optimization of Ullmann Coupling for Aryl Ether Synthesis

| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| CuI | None | K₂CO₃ | Pyridine | 120 | Moderate |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good-High |

| Cu(I)PPh₃ | None | K₂CO₃ | Toluene | 100 | Moderate-Good |

| Cu-Nanoparticles | None | Cs₂CO₃ | Acetonitrile | 50-60 | High |

This interactive table summarizes findings on how different catalytic systems and conditions can be optimized for the Ullmann reaction. wikipedia.orgmdpi.comarkat-usa.org Milder conditions and higher yields are often achieved with the use of specific ligands or nanoparticle catalysts.

For transition metal-catalyzed reactions , optimization involves screening catalysts, ligands, bases, and solvents. In copper-catalyzed Ullmann reactions, the choice of ligand can significantly lower the required reaction temperature and improve yields. acs.orgarkat-usa.org For Buchwald-Hartwig reactions, the development of increasingly active and sterically hindered phosphine ligands has enabled the coupling of a wider range of substrates under milder conditions. organic-chemistry.orgnih.gov A patent for manufacturing phenoxyethanol reports yields of 80% to 85% by reacting a phenolate (B1203915) with a monohalohydrin. google.com Careful control of reaction temperature is also crucial; for example, in the reaction between phenol and ethylene carbonate, 210 °C was found to be the optimal temperature to balance reaction rate with selectivity, as higher temperatures led to a decrease in selectivity. unibo.it

Scalability Considerations for Research Synthesis

The transition from a laboratory-bench synthesis to a larger scale, even for research purposes, is not merely a matter of using larger flasks and greater quantities of reagents. It involves a critical assessment of the reaction's thermodynamics, kinetics, and safety profile. The Williamson ether synthesis, a cornerstone for preparing ethers, is the most common route to this compound. wikipedia.orgbyjus.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of our target molecule, this translates to the reaction of 4-iodo-2-methylphenoxide with a 2-haloethanol.

When scaling up this synthesis, several factors demand careful consideration to ensure reproducibility, efficiency, and safety.

Heat and Mass Transfer: One of the most significant challenges in scaling up chemical reactions is managing heat transfer. enertherm-engineering.com Exothermic or endothermic reactions that are easily controlled in a small laboratory flask can become problematic in larger reactors due to the decrease in the surface-area-to-volume ratio. acs.org The Williamson ether synthesis is often conducted at elevated temperatures, and any exothermic nature of the reaction can lead to localized overheating, promoting side reactions and potentially creating safety hazards. byjus.comenertherm-engineering.com

Reagent Addition and Stoichiometry: The mode and rate of reagent addition can significantly impact the outcome of a scaled-up reaction. In the synthesis of this compound, the base used to deprotonate the 4-iodo-2-methylphenol is a critical component. In a laboratory setting, adding the base all at once might be feasible. However, on a larger scale, this could lead to a rapid exotherm. Therefore, a controlled, gradual addition of the base is often necessary.

Maintaining the precise stoichiometry of reactants is also more challenging on a larger scale. Accurate measurement and transfer of large quantities of liquids and solids require calibrated equipment to avoid deviations that could affect the reaction's efficiency and the purity of the final product.

Solvent Selection and Volume: The choice of solvent is critical for the success of the Williamson ether synthesis. wikipedia.org Polar aprotic solvents like DMF or DMSO are often used to facilitate the SN2 reaction. numberanalytics.com When scaling up, the volume of solvent used has significant implications for process efficiency and cost. While a dilute reaction mixture might be easier to control, it can lead to lower productivity and increased costs associated with solvent purchase and disposal. Process optimization may involve exploring more concentrated reaction conditions or alternative, more environmentally friendly solvents.

Work-up and Purification: The isolation and purification of the product can become a bottleneck during scale-up. Laboratory-scale purifications, such as column chromatography, are often not practical for large quantities of material. Alternative purification methods like crystallization or distillation need to be developed and optimized.

For this compound, crystallization could be a viable method for obtaining a high-purity product. nih.gov This would involve a systematic study to identify a suitable solvent system that allows for efficient crystallization and removal of impurities, such as unreacted starting materials or byproducts from side reactions. Distillation, while common for purifying phenoxyethanol, may be challenging for this particular molecule due to its higher molecular weight and potential for thermal degradation. google.com

Process Optimization and Control: To address the challenges of scalability, a systematic approach to process optimization is essential. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently study the effects of multiple variables (e.g., temperature, concentration, reaction time) on the reaction outcome. phasetransfercatalysis.com This allows for the identification of optimal reaction conditions with a minimal number of experiments.

The use of phase-transfer catalysis (PTC) is another strategy that can significantly enhance the scalability of the Williamson ether synthesis. rsc.orgcrdeepjournal.org A phase-transfer catalyst facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the reaction with the haloethanol occurs. youtube.com This can lead to faster reaction rates, milder reaction conditions, and simplified work-up procedures, all of which are advantageous for larger-scale synthesis. rsc.org

The following table summarizes key parameters and their considerations during the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale (mg to g) | Research Scale-up (g to kg) | Key Considerations for Scale-up |

|---|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Efficient heat transfer, adequate mixing, material compatibility. |

| Heating/Cooling | Heating mantle, oil bath | Circulating fluid in jacket | Precise temperature control, prevention of hot spots. |

| Reagent Addition | Manual addition | Metering pumps, addition funnels | Controlled addition rate to manage exotherms and maintain stoichiometry. |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Ensuring homogeneity, efficient mass and heat transfer. |

| Temperature | 50-100 °C | Optimized via DoE, potentially lower with PTC | Minimizing side reactions, ensuring safety. byjus.com |

| Solvent | DMF, DMSO, Acetonitrile | Optimized for concentration and recovery | Minimizing solvent volume, considering green alternatives. numberanalytics.com |

| Purification | Column chromatography | Crystallization, Distillation | Efficiency, throughput, and purity of the final product. nih.govgoogle.com |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-(4-iodo-2-methyl-phenoxy)-ethanol is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) of each signal provide a roadmap to the molecular structure.

Based on the structure of this compound, the following proton signals are predicted:

Aromatic Protons: The benzene (B151609) ring possesses three aromatic protons in distinct chemical environments.

The proton on the carbon adjacent to the ether linkage and the methyl group is expected to appear as a doublet.

The proton situated between the iodine and the ether group will likely present as a doublet of doublets.

The proton adjacent to the iodine atom is also anticipated to be a doublet.

Aliphatic Protons: The ethanol (B145695) side chain contains two sets of methylene (B1212753) protons and one hydroxyl proton.

The two protons of the methylene group attached to the phenoxy oxygen (-O-CH₂-) are expected to resonate as a triplet.

The two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) will also likely appear as a triplet, coupled to the adjacent methylene protons.

The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Methyl Protons: The methyl group (-CH₃) attached to the aromatic ring will produce a sharp singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.6 | m | 3H |

| -O-CH₂- | ~ 4.1 | t | 2H |

| -CH₂-OH | ~ 3.9 | t | 2H |

| -CH₃ | ~ 2.2 | s | 3H |

| -OH | Variable | br s | 1H |

Note: 'm' denotes a multiplet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet. The predicted chemical shifts are estimations based on analogous compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The predicted ¹³C NMR spectrum would display the following signals:

Aromatic Carbons: Six signals are expected for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents (iodo, methyl, and phenoxy groups). The carbon atom bonded to the iodine will be significantly shifted due to the heavy atom effect.

Aliphatic Carbons: Two signals will correspond to the two methylene carbons of the ethanol side chain.

Methyl Carbon: A single signal will represent the methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-I | ~ 85 |

| Aromatic C-O | ~ 155 |

| Aromatic C-CH₃ | ~ 130 |

| Other Aromatic C | 115 - 140 |

| -O-CH₂- | ~ 70 |

| -CH₂-OH | ~ 61 |

| -CH₃ | ~ 16 |

Note: The predicted chemical shifts are estimations based on known substituent effects and data from similar compounds.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the two methylene groups in the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₉IO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 279.9669 |

| [M+Na]⁺ | 301.9488 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable clues about the compound's structure.

The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]⁺) at m/z 279. The fragmentation pattern would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): A peak at m/z 264.

Cleavage of the C-C bond in the ethanol side chain: This would lead to a prominent fragment corresponding to the loss of •CH₂OH, resulting in a peak at m/z 248.

Alpha-cleavage of the ether bond: Cleavage of the bond between the aromatic ring and the ether oxygen could lead to a fragment ion corresponding to the iodomethylphenol cation at m/z 234.

Loss of the entire ethanol side chain: This could result in a fragment at m/z 207.

A peak corresponding to the iodomethylphenoxy cation: [IC₆H₃(CH₃)O]⁺ at m/z 234.

A tropylium-like ion: A fragment at m/z 91, common for compounds containing a benzyl (B1604629) moiety, may also be observed.

Predicted Key Fragments in the EI Mass Spectrum

| m/z | Possible Fragment Identity |

| 279 | [M]⁺ |

| 264 | [M - CH₃]⁺ |

| 248 | [M - CH₂OH]⁺ |

| 234 | [IC₆H₃(CH₃)O]⁺ |

| 207 | [IC₆H₃(CH₃)]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The expected vibrational frequencies for this compound can be assigned by considering the characteristic absorptions and scattering of its functional groups.

The primary functional groups in this compound are the substituted aromatic ring, the ether linkage, the hydroxyl group, and the carbon-iodine bond. The IR and Raman spectra are expected to be complementary, with polar bonds showing strong IR absorption and non-polar bonds exhibiting strong Raman scattering.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium | Medium |

| C=C (Aromatic) | Stretching | 1400-1600 | Medium to Strong | Strong |

| C-O (Ether, Aryl-Alkyl) | Asymmetric Stretching | 1200-1275 | Strong | Medium |

| C-O (Ether, Aryl-Alkyl) | Symmetric Stretching | 1000-1075 | Medium | Weak |

| C-O (Alcohol) | Stretching | 1000-1260 | Strong | Medium |

| C-I | Stretching | 500-600 | Medium to Strong | Strong |

| Aromatic Substitution Pattern | C-H Out-of-Plane Bending | 800-900 | Strong | Weak |

Note: This is an interactive data table based on generalized vibrational frequencies.

The broad O-H stretching band in the IR spectrum is a key indicator of the hydroxyl group and is influenced by hydrogen bonding. The precise positions of the aromatic C=C stretching and C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene ring. The C-I stretching vibration is expected in the far-infrared region and would be a strong indicator of the iodo-substituent. For related compounds like 2-phenoxyethanol (B1175444), characteristic intense Raman bands are observed for the aromatic ring modes. chemicalbook.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

The electronic spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic ring. The substitution on the benzene ring—specifically the iodo and methyl groups, as well as the alkoxy substituent—will influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

Expected UV-Vis Absorption Maxima:

| Transition | Typical Wavelength Range (nm) | Expected Chromophore |

| π → π* (E2-band) | 200-230 | Benzene Ring |

| π → π* (B-band) | 250-290 | Substituted Benzene Ring |

Note: This is an interactive data table based on typical electronic transitions for substituted benzenes.

The presence of the iodine atom, a heavy halogen, can induce a "heavy-atom effect," which may lead to a red shift (shift to longer wavelengths) of the absorption bands and potentially an increase in the intensity of certain transitions. The methyl group and the ether linkage act as auxochromes, which can also cause a bathochromic shift and an increase in absorption intensity compared to unsubstituted benzene. For comparison, phenol (B47542) exhibits a λmax around 270 nm, and the introduction of substituents can shift this value.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been published, we can infer its likely solid-state characteristics from the structures of related phenoxyethanol (B1677644) derivatives.

A crystal structure of this compound would reveal key structural parameters such as:

Bond lengths and angles: Precise measurements of the C-I, C-O, C-C, and O-H bond lengths and the angles between them.

Conformation: The dihedral angles defining the orientation of the phenoxy group relative to the ethanol side chain.

Intermolecular interactions: The presence and geometry of hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the iodine atom. These interactions are crucial in defining the crystal packing.

Chemical Transformations and Derivatization Reactions

Reactivity of the Hydroxyl Functionality

The primary alcohol group is a key site for derivatization, allowing for the introduction of various functional groups through etherification, esterification, and oxidation. libretexts.org

The primary hydroxyl group of 2-(4-Iodo-2-methyl-phenoxy)-ethanol can readily undergo etherification and esterification reactions, which are fundamental transformations for alcohols.

Etherification: This process involves the conversion of the alcohol into an ether. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: The formation of esters from the primary alcohol is typically achieved through reaction with a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides). The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. wikipedia.orgchemguide.co.uk Alternatively, for higher yields and milder conditions, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine.

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagent(s) | Expected Product |

|---|

The primary alcohol functional group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. libretexts.orglibretexts.orgkhanacademy.org

Oxidation to Aldehydes: The oxidation can be stopped at the aldehyde stage by using milder, anhydrous oxidizing agents. youtube.com Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.orglibretexts.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous conditions will convert the primary alcohol directly to a carboxylic acid. libretexts.orgwikipedia.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones oxidation). libretexts.orglibretexts.org

Reduction of the primary alcohol functionality is not a common transformation as it is already in a relatively low oxidation state. Further reduction would lead to the cleavage of the C-OH bond, which typically requires harsh conditions or conversion of the hydroxyl to a better leaving group.

Table 2: Oxidation Pathways for the Hydroxyl Group

| Target Product | Reagent(s) | Reaction Name |

|---|---|---|

| 2-(4-Iodo-2-methyl-phenoxy)acetaldehyde | Pyridinium chlorochromate (PCC) | PCC Oxidation |

| 2-(4-Iodo-2-methyl-phenoxy)acetaldehyde | Dess-Martin periodinane (DMP) | Dess-Martin Oxidation |

| 2-(4-Iodo-2-methyl-phenoxy)acetic acid | Potassium permanganate (KMnO₄), NaOH, H₂O | Permanganate Oxidation |

| 2-(4-Iodo-2-methyl-phenoxy)acetic acid | CrO₃, H₂SO₄, Acetone | Jones Oxidation |

Transformations Involving the Aromatic Halogen (Iodine)

The carbon-iodine bond on the aromatic ring is a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive in these transformations compared to aryl bromides or chlorides. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com It is a powerful method for forming biaryl structures or attaching alkyl or vinyl groups to the aromatic ring. The reaction is generally tolerant of the free hydroxyl group on the side chain. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the aromatic ring. The regioselectivity and stereoselectivity of the addition can often be controlled by the choice of ligands and reaction conditions.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. mdpi.comnih.govmsu.eduscbt.commasterorganicchemistry.com It is a highly efficient method for synthesizing aryl-alkyne structures. The mild conditions often tolerate a variety of functional groups. nih.gov

Table 3: Cross-Coupling Reactions of the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-((2-Methyl-[1,1'-biphenyl]-4-yl)oxy)ethan-1-ol |

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | 2-((2-Methyl-4-styrylphenyl)oxy)ethan-1-ol |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 2-((2-Methyl-4-(phenylethynyl)phenyl)oxy)ethan-1-ol |

The iodine atom can be replaced with a metal, most commonly lithium, through a halogen-metal exchange reaction. This transformation typically involves reacting the aryl iodide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. libretexts.org The rate of exchange is significantly faster for iodides compared to bromides or chlorides. researchgate.net

The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the 4-position of the aromatic ring.

Table 4: Halogen-Metal Exchange and Subsequent Derivatization

| Step 1: Reagent | Intermediate | Step 2: Electrophile | Final Product |

|---|---|---|---|

| n-Butyllithium | 4-(2-Hydroxyethoxy)-3-methylphenyllithium | Carbon dioxide (CO₂) | 4-(2-Hydroxyethoxy)-3-methylbenzoic acid |

| t-Butyllithium | 4-(2-Hydroxyethoxy)-3-methylphenyllithium | Formaldehyde (HCHO) | (4-(2-Hydroxyethoxy)-3-methylphenyl)methanol |

| t-Butyllithium | 4-(2-Hydroxyethoxy)-3-methylphenyllithium | N,N-Dimethylformamide (DMF) | 4-(2-Hydroxyethoxy)-3-methylbenzaldehyde |

Cleavage and Modification of the Ether Linkage

While ethers are generally stable, the C-O bond can be cleaved under harsh conditions using strong acids. nih.gov For aryl alkyl ethers such as this compound, the cleavage occurs at the alkyl C-O bond, as the aryl C-O bond is strengthened by the sp² hybridization of the carbon and resonance effects. The reaction will therefore always produce the corresponding phenol (B47542). organic-chemistry.org

Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack (Sₙ2) of the halide ion on the less hindered ethyl carbon. nih.govorganic-chemistry.org If excess acid is used, the initially formed ethanol (B145695) fragment will be converted to the corresponding dihaloethane.

Lewis acids, most notably boron tribromide (BBr₃), are also highly effective for cleaving ethers, often under milder conditions than strong protic acids. The reaction with BBr₃ would yield 4-Iodo-2-methylphenol (B1580675) after an aqueous workup.

Table 5: Cleavage of the Ether Linkage

| Reagent(s) | Conditions | Aromatic Product | Aliphatic Product |

|---|---|---|---|

| HBr (excess) | Heat | 4-Iodo-2-methylphenol | 1,2-Dibromoethane |

| HI (excess) | Heat | 4-Iodo-2-methylphenol | 1,2-Diiodoethane |

| BBr₃, then H₂O | CH₂Cl₂ | 4-Iodo-2-methylphenol | Ethanol |

Synthesis of Advanced Derivatives for Further Research

The presence of both an aryl iodide and a primary alcohol on the this compound scaffold allows for a diverse range of derivatization strategies. The aryl iodide is a key functional group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary alcohol can be readily modified through etherification or esterification reactions to introduce a variety of substituents. These transformations pave the way for the development of a library of novel compounds with tailored properties for a wide array of research applications.

One of the most powerful methods for the derivatization of aryl iodides is the Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond between the aryl iodide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting aryl alkynes are valuable intermediates and can be further elaborated or incorporated into larger molecular frameworks. For instance, the coupling of this compound with various terminal alkynes can lead to a series of 2-(4-(alkynyl)-2-methyl-phenoxy)-ethanol derivatives, which could be explored for their potential as molecular wires or as precursors to complex heterocyclic systems.

Another important cross-coupling reaction is the Suzuki-Miyaura coupling, which involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester. This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern organic synthesis. The application of the Suzuki-Miyaura coupling to this compound allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position of the phenoxy ring. These biaryl structures are common motifs in pharmaceuticals and materials science, and their synthesis from the iodo-precursor provides a direct route to novel compounds for biological screening or materials development.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. The derivatization of this compound via the Buchwald-Hartwig amination would yield a range of N-aryl-4-(2-hydroxyethoxy)-3-methylaniline derivatives. These compounds could be of interest in medicinal chemistry, as the arylamine moiety is a key pharmacophore in many drug classes.

In addition to cross-coupling reactions, the aryl iodide can also participate in Ullmann-type coupling reactions. The Ullmann condensation, for example, can be used to form diaryl ethers by reacting the aryl iodide with a phenol in the presence of a copper catalyst. This would lead to the synthesis of 2-(2-methyl-4-phenoxyphenoxy)ethanol derivatives, which could be investigated for their potential applications in areas such as polymer chemistry or as high-performance lubricants.

The primary alcohol of this compound also provides a handle for further derivatization. A classic method for modifying alcohols is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. By deprotonating the alcohol of this compound with a strong base and reacting it with a variety of alkyl halides, a diverse library of ether derivatives can be synthesized. These modifications can alter the lipophilicity and steric bulk of the molecule, which can be crucial for optimizing its biological activity or material properties.

The following table summarizes the potential derivatization reactions of this compound and the resulting classes of advanced derivatives.

| Starting Material | Reaction Type | Reagents | Product Class |

| This compound | Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 2-(4-(Alkynyl)-2-methyl-phenoxy)-ethanol Derivatives |

| This compound | Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd catalyst, Base | 2-(4-(Aryl/Heteroaryl)-2-methyl-phenoxy)-ethanol Derivatives |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl-4-(2-hydroxyethoxy)-3-methylaniline Derivatives |

| This compound | Ullmann Condensation | Phenol, Cu catalyst, Base | 2-(2-Methyl-4-phenoxyphenoxy)ethanol Derivatives |

| This compound | Williamson Ether Synthesis | Alkyl Halide, Strong Base | 2-(4-Iodo-2-methyl-phenoxy)-ethoxyalkane Derivatives |

These derivatization strategies highlight the synthetic utility of this compound as a building block for the creation of a wide range of advanced derivatives. The ability to selectively modify both the aryl iodide and the primary alcohol functional groups provides a powerful platform for the development of new molecules with tailored properties for further research in medicinal chemistry, materials science, and beyond.

Computational and Theoretical Insights into this compound Remain to be Elucidated

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical studies focusing on the compound this compound were found. The exploration for data pertaining to its quantum mechanical calculations, including Density Functional Theory (DFT) for electronic structure, prediction of spectroscopic parameters, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis, yielded no results for this specific molecule.

Similarly, information regarding the conformational analysis, energy landscapes, and the influence of solvent effects in theoretical modeling for this compound is not available in the public domain.

While computational studies are prevalent for a wide array of chemical compounds, offering deep insights into their behavior and properties, it appears that this compound has not yet been a subject of such detailed theoretical investigation. Therefore, the sections and subsections outlined in the query, which include:

Computational Chemistry and Theoretical Studies

Solvent Effects in Theoretical Modeling

cannot be populated with the requested scientifically accurate and detailed research findings. The scientific community has yet to publish research in these specific areas for this particular compound.

Structure-Reactivity Relationships from Computational Data

The reactivity of 2-(4-Iodo-2-methyl-phenoxy)-ethanol is principally influenced by the electronic and steric effects of the iodo and methyl substituents on the phenoxy ring, as well as the conformational flexibility of the ethanol (B145695) side chain.

Electronic Properties and Reactivity:

DFT calculations are instrumental in mapping the electron distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, suggesting sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. scispace.com For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, with significant contributions from the oxygen atom and the iodine substituent, which can donate electron density through resonance. The LUMO is likely to be distributed over the aromatic ring as well. The presence of the electron-donating methyl group and the electron-withdrawing but polarizable iodine atom will modulate the energies of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are attractive to electrophiles. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the most negative potential is anticipated around the ether and hydroxyl oxygen atoms, making them primary sites for hydrogen bonding and interaction with electrophiles. The iodine atom, despite being electronegative, can also exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can lead to specific halogen bonding interactions.

Illustrative Computational Data for Phenoxy-Ethanol Analogs:

To illustrate how substituents affect electronic properties, the following table presents hypothetical, yet representative, DFT-calculated values for 2-phenoxyethanol (B1175444) and its substituted derivatives. These values are based on general trends observed in computational studies of similar aromatic compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 2-Phenoxyethanol | -6.5 | -1.2 | 5.3 | 2.1 |

| 2-(2-Methyl-phenoxy)-ethanol | -6.3 | -1.1 | 5.2 | 2.3 |

| 2-(4-Iodo-phenoxy)-ethanol | -6.4 | -1.5 | 4.9 | 2.5 |

| This compound | -6.2 | -1.4 | 4.8 | 2.6 |

This data is illustrative and intended to demonstrate general trends.

Steric Effects and Conformational Analysis:

The reactivity of this compound is also governed by steric hindrance and its preferred three-dimensional conformation.

Conformational Preferences: Computational studies on 2-phenoxyethanol have shown that it favors a non-planar gauche conformation due to stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen. nih.gov The presence of a methyl group at the ortho position (position 2) of the phenoxy ring in this compound would introduce significant steric bulk. This steric hindrance would influence the rotational barrier around the aryl-oxygen bond and could favor specific conformations that minimize steric clash.

Quantitative Structure-Activity Relationship (QSAR) Insights:

QSAR studies establish mathematical relationships between the structural properties of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For a molecule like this compound, a QSAR model would typically incorporate descriptors that quantify its electronic, steric, and hydrophobic properties.

Key QSAR Descriptors and Their Implications:

| Descriptor Category | Specific Descriptor | Implication for Reactivity |

| Electronic | Dipole Moment | Influences solubility and interactions with polar molecules. |

| Atomic Charges | Predicts sites for electrophilic and nucleophilic attack. | |

| Steric | Molecular Volume/Surface Area | Affects the ability of the molecule to fit into an active site or interact with other molecules. |

| Molar Refractivity | Relates to polarizability and the volume occupied by the molecule. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's affinity for nonpolar environments. |

QSAR models developed for related phenoxyacetic acid derivatives have highlighted the importance of lipophilicity, polarizability, and hydrogen bonding potential in determining their biological efficacy. mdpi.com By analogy, these descriptors would also be critical in predicting the reactivity and interactions of this compound. The presence of the iodine atom significantly increases the molecule's polarizability and lipophilicity, which could enhance its interactions with nonpolar environments.

Research Applications in Organic Synthesis As a Synthetic Intermediate

Building Block in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, the efficiency and success of a synthetic route often depend on the strategic use of well-defined building blocks. These are molecular fragments that can be incorporated into a growing structure, bringing with them specific functionalities and structural motifs. 2-(4-Iodo-2-methyl-phenoxy)-ethanol serves as an excellent example of such a building block. Its structure is bifunctional, presenting two distinct points for chemical modification: the primary hydroxyl (-OH) group and the carbon-iodine (C-I) bond on the aromatic ring.

The hydroxyl group can be readily converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be transformed into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This versatility allows for the extension of the ethanol (B145695) side chain and the introduction of new molecular components.

Simultaneously, the iodo-substituent on the phenyl ring is a key feature for carbon-carbon and carbon-heteroatom bond formation. The iodine atom can be readily displaced or participate in a wide range of cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This capability is fundamental for assembling complex molecular frameworks by linking the phenoxy moiety to other aromatic or aliphatic systems. The strategic placement of the methyl group ortho to the ether linkage also influences the reactivity and conformation of the resulting molecules.

Precursor for Complex Molecular Architectures

The true value of this compound as a synthetic tool is demonstrated in its role as a precursor for intricate molecular architectures. The dual reactivity of the molecule allows for a stepwise and controlled assembly of complex final products. A synthetic strategy might first involve the modification of the ethanol side chain, followed by a cross-coupling reaction at the iodinated position, or vice versa. This controlled, sequential reaction pathway is crucial for avoiding unwanted side reactions and for building up molecular complexity in a predictable manner.

A prime example of its application is in the synthesis of molecules containing a substituted phenoxyacetic acid core. In such a synthesis, the primary alcohol of this compound can be oxidized to a carboxylic acid. The resulting iodinated phenoxyacetic acid intermediate can then undergo further reactions. The iodine atom serves as a handle for introducing a wide array of substituents through metal-catalyzed cross-coupling, leading to a diverse library of compounds built upon a common molecular scaffold. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are necessary to optimize its biological activity.

Intermediate in the Synthesis of Specific Compound Classes (e.g., PPARδ agonists)

The utility of this compound is particularly evident in its application as a key intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. nih.gov PPARs are a group of nuclear receptor proteins that are involved in regulating gene expression, and PPARδ agonists have been investigated for their potential in treating metabolic disorders such as dyslipidemia and type 2 diabetes. nih.govnih.gov

One of the most well-known PPARδ agonists is GW501516 (also known as Cardarine). nih.govnih.gov The chemical structure of GW501516 is {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxy}acetic acid. nih.govwada-ama.org The synthesis of this complex molecule relies on intermediates that can provide the core phenoxyacetic acid structure. While some syntheses start from o-cresol, the use of 4-Iodo-2-methylphenol (B1580675) as a starting reagent has also been documented. This compound is a direct derivative of 4-Iodo-2-methylphenol and serves as a key precursor.

In a representative synthetic route, the hydroxyl group of this compound would be oxidized to form the corresponding acetic acid moiety. The crucial iodine atom on the aromatic ring is then replaced with a sulfur-containing side chain, which includes the thiazole (B1198619) heterocycle characteristic of GW501516. This strategic use of an iodinated intermediate is a powerful method for constructing the complex sulfide (B99878) linkage required for the final product's biological activity. The development of potent and selective PPARδ agonists like GW501516 showcases the importance of intermediates like this compound in creating targeted therapeutic agents. nih.govyoutube.com

| Compound | Class | Synthetic Application of Intermediate |

| GW501516 (Cardarine) | PPARδ agonist | The 2-(4-Iodo-2-methyl-phenoxy) moiety serves as a core scaffold. The iodine atom is replaced by a thiazolylmethyl-sulfanyl group, and the ethanol side chain is oxidized to an acetic acid to form the final active molecule. nih.govnih.gov |

| GW0742 | PPARδ agonist | Similar to GW501516, this compound shares a related structural framework where an iodinated phenoxy intermediate is a logical precursor for introducing the required side chains. nih.gov |

Utility in the Development of Radiolabeling Agents and Probes for Chemical Biology Research

The presence of an iodine atom in the structure of this compound suggests its potential utility in the development of radiolabeling agents and probes for chemical biology. Radioisotopes of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), are widely used in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in preclinical research for autoradiography and radioligand binding assays.

A molecule containing an iodine atom can be synthesized in its non-radioactive form and then, in a final step, the stable iodine can be replaced with a radioactive isotope. Alternatively, a precursor molecule without iodine (e.g., with a tributyltin group) can be reacted with a source of radioactive iodine to introduce the radiolabel. Given that this compound is a precursor to biologically active molecules like PPARδ agonists, its radiolabeled version could potentially be used as a probe to study the distribution and density of PPARδ receptors in various tissues. These probes are invaluable tools for understanding the mechanisms of disease and for the development of new drugs.

While the direct use of this compound for creating a specific, widely used radioprobe is not extensively documented in publicly available literature, its chemical structure is highly amenable to such applications. The principles of radiolabeling iodinated compounds are well-established, and the synthesis of bioactive molecules from this intermediate provides a clear rationale for its potential in creating targeted probes for biological and medical imaging.

Advanced Analytical Method Development for Research Purposes

Development of Hyphenated Chromatographic Techniques

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and structural elucidation of "2-(4-Iodo-2-methyl-phenoxy)-ethanol" and its potential metabolites or degradation products in complex matrices.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For "this compound," derivatization may be necessary to increase its volatility and thermal stability for optimal gas chromatographic separation.

Research Findings: Analysis of structurally similar iodinated aromatic compounds by GC-MS has demonstrated excellent sensitivity and selectivity. The electron ionization (EI) mass spectrum of "this compound" would be expected to show a characteristic molecular ion peak and distinct fragmentation patterns, including the loss of the ethanol (B145695) side chain and the iodine atom, which aids in its identification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity for trace-level detection by monitoring specific ions characteristic of the target analyte.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized "this compound"

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS) |

| Injector Temperature | 270 °C |

| Oven Program | Initial 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 1 min) |

| Carrier Gas | Helium at a constant linear velocity of 35 cm/s |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (for quantification) |

LC-MS is particularly advantageous for the analysis of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of "this compound" without the need for derivatization.

Research Findings: Studies on related phenoxy acid herbicides and other phenolic compounds have shown that reversed-phase HPLC coupled with a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode provides high selectivity and sensitivity. The Multiple Reaction Monitoring (MRM) mode allows for highly selective identification and quantification, even in complex matrices. For "this compound," fragmentation in the mass spectrometer would likely involve the cleavage of the ether bond and the loss of the ethanol group, providing specific transitions for MRM analysis. The use of formic acid or ammonium formate in the mobile phase can influence the ionization efficiency and may induce deiodination in the ESI source, a factor to be considered during method development.

Table 2: Representative LC-MS/MS Parameters for "this compound" Analysis

| Parameter | Value |

| LC Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Spectrometer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

For in-depth analysis of complex samples where "this compound" may be present with numerous other structurally related compounds or impurities, GC×GC-HRTOFMS offers unparalleled separation and identification capabilities. The enhanced peak capacity of GC×GC provides superior resolution compared to conventional GC, while the high-resolution mass spectrometry allows for accurate mass measurements and elemental composition determination.

Quantitative Analytical Methodologies (e.g., HPLC-UV, GC-FID)

For routine quantitative analysis, HPLC with UV detection and GC with Flame Ionization Detection (FID) are robust and cost-effective techniques.

HPLC-UV: A reversed-phase HPLC method with UV detection is a common approach for the quantification of aromatic compounds. The aromatic ring in "this compound" will exhibit strong UV absorbance, allowing for sensitive detection. The selection of an appropriate wavelength, typically around the absorbance maximum of the compound (e.g., 254 nm), is crucial for achieving optimal sensitivity.

Table 3: Typical HPLC-UV Method Parameters for Quantification

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

GC-FID: GC-FID is a reliable method for the quantification of organic compounds. While FID is a universal detector for carbon-containing compounds and does not provide structural information, it offers a wide linear range and is less susceptible to matrix effects than mass spectrometry. For halogenated compounds, an Electron Capture Detector (ECD) can also be considered due to its high sensitivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Iodo-2-methyl-phenoxy)-ethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Williamson ether synthesis. For example, reacting 4-iodo-2-methylphenol with ethylene oxide or a haloethanol derivative (e.g., 2-chloroethanol) under basic conditions (e.g., K₂CO₃ in DMF) . Optimize temperature (80–120°C) and stoichiometry to minimize side products like di-substituted ethers. Monitor reaction progress via TLC or HPLC, referencing protocols for analogous phenoxyethanol derivatives .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to identify the iodo-substituted aromatic ring (δ ~6.5–7.5 ppm for aromatic protons) and the ethoxy group (δ ~3.6–4.2 ppm for OCH₂CH₂OH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₁₁IO₃: ~318.97 g/mol) .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vaporization enthalpy, heat capacity) be experimentally determined or computationally modeled for this compound?

- Methodological Answer :

- Experimental : Use calorimetry (e.g., differential scanning calorimetry) to measure heat capacity (Cp) and combustion calorimetry for ΔcH°liquid, following protocols for similar glycol ethers .

- Computational : Apply group contribution methods or quantum mechanical calculations (e.g., DFT) to predict properties. Validate against experimental data for 2-methoxyethanol or phenoxyethanol analogs .

Q. What reaction pathways dominate under oxidative or reductive conditions, and how can intermediates be characterized?

- Methodological Answer :

- Oxidation : The ethoxy chain may oxidize to carboxylic acids (via aldehydes) under strong oxidants (e.g., KMnO₄). Use GC-MS to identify intermediates .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) could reduce the iodo group to hydrogen, altering aromatic reactivity. Monitor with in situ FTIR .

Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?

- Methodological Answer : Cross-validate using orthogonal techniques:

- If HPLC purity conflicts with NMR integration, employ 2D NMR (e.g., COSY, HSQC) to confirm structural integrity .

- Compare retention times with structurally similar compounds (e.g., 2-phenoxyethanol) under identical chromatographic conditions .

Q. What environmental and safety considerations are critical for handling this compound in lab settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility (analogous to 2-(2-methoxyethoxy)ethanol) .

- Waste Management : Segregate halogenated waste (due to iodine content) and avoid aqueous discharge, referencing protocols for iodophenols .

Q. How can computational frameworks predict bioactivity or toxicity profiles for this compound?

- Methodological Answer :

- Use QSAR models trained on phenoxyethanol derivatives to estimate logP, bioaccumulation, or cytotoxicity .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies optimize analytical method development for quantifying trace impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.